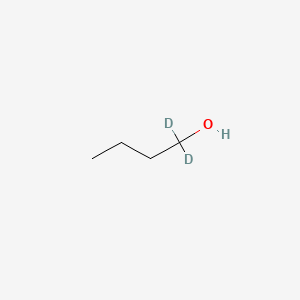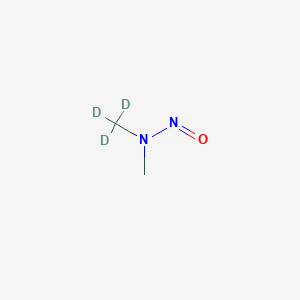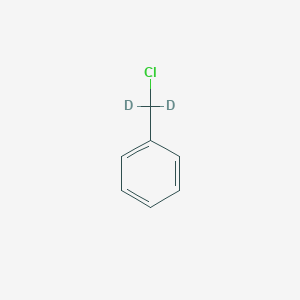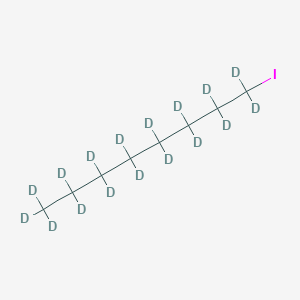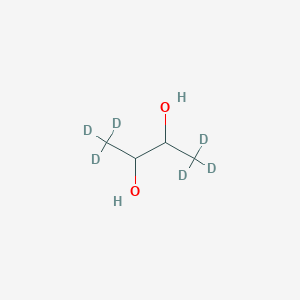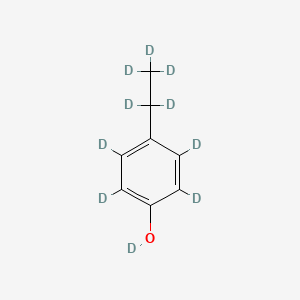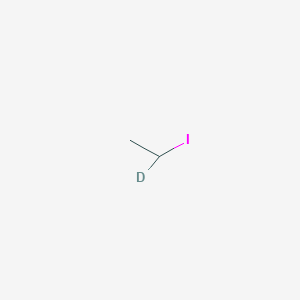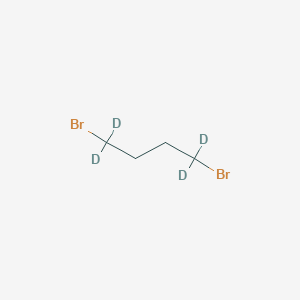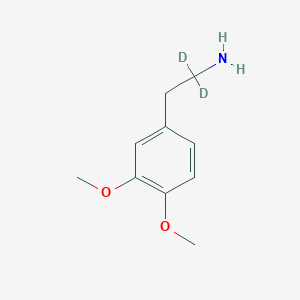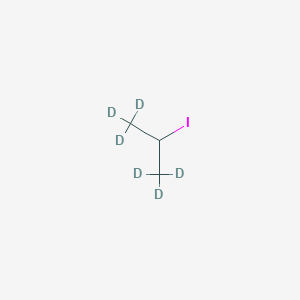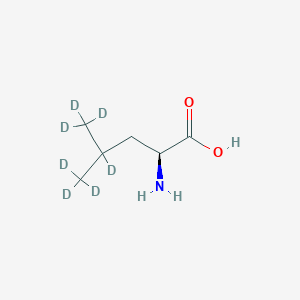
L-Leucine-D7
概要
説明
L-Leucine-D7, also known as L-Leucine-(isopropyl-D7), is a deuterated form of the essential amino acid L-Leucine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is (CD3)2CDCH2CH(NH2)CO2H, and it is commonly used in scientific research due to its unique properties .
作用機序
Target of Action
L-Leucine-D7, a deuterium-labeled form of L-Leucine , primarily targets the mTOR signaling pathway . This pathway plays a crucial role in cellular processes such as protein synthesis and cell growth .
Mode of Action
This compound, similar to L-Leucine, activates the mTOR signaling pathway . This activation leads to a series of biochemical reactions that promote protein synthesis and cell growth . The deuterium labeling of this compound may affect its interaction with the mTOR pathway, potentially altering its pharmacokinetic and metabolic profiles .
Biochemical Pathways
The catabolism of this compound is expected to follow the same biochemical pathways as L-Leucine . The initial steps of this catabolic pathway are conserved in most organisms, leading to the production of 3-methylcrotonyl-CoA. This metabolite undergoes further enzymatic steps to produce acetoacetate and acetyl-CoA . These products can then enter other metabolic pathways, contributing to processes such as fatty acid synthesis .
Pharmacokinetics
It’s known that changes to molecules, such as the addition of deuterium, can have profound effects on their pharmacokinetic properties . For instance, acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch enhances the drug’s effectiveness by improving its pharmacokinetic properties .
Result of Action
The activation of the mTOR pathway by this compound can stimulate protein synthesis and cell growth . This can have various effects at the molecular and cellular levels, depending on the specific cell type and physiological context. For instance, in muscle cells, this can lead to increased muscle protein synthesis and growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the availability of other nutrients can affect the uptake and metabolism of this compound . Additionally, the compound’s action can be modified under conditions of insulin resistance, such as in obesity or diabetes .
生化学分析
Biochemical Properties
L-Leucine-D7 plays a pivotal role in biochemical reactions, particularly in the modulation of skeletal muscle metabolism and the regulation of energy balance . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the branched-chain amino acids catabolic pathway, where it undergoes several enzymatic reactions to produce acetoacetate and acetyl-CoA .
Cellular Effects
This compound influences cell function in various ways. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the transport and metabolism of amino acids, thus influencing bacterial growth in aquatic ecosystems .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the Leucine-responsive regulatory protein (Lrp), leading to modulation of transport and metabolism of amino acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the ratio of D-Leucine to total leucine in rodents was much higher than that in humans . This suggests that the stability, degradation, and long-term effects of this compound on cellular function may vary between species .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, in a study where common carp were fed with a diet in which 50% of the L-leucine was replaced with this compound, it was used to monitor protein turnover .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is a key player in the branched-chain amino acids catabolic pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues in various ways. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine-D7 typically involves the incorporation of deuterium into the isopropyl group of L-Leucine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.
Chemical Synthesis: Another approach involves the chemical synthesis of this compound from deuterated precursors.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
化学反応の分析
Types of Reactions: L-Leucine-D7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce keto acids and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The amino group in this compound can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Keto acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated and acylated derivatives.
科学的研究の応用
L-Leucine-D7 has a wide range of applications in scientific research, including:
類似化合物との比較
L-Leucine: The non-deuterated form of L-Leucine, widely used in nutritional supplements and research.
L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.
L-Valine: A branched-chain amino acid that shares similar pathways and functions with L-Leucine.
Uniqueness of L-Leucine-D7:
Isotopic Labeling: The presence of deuterium atoms makes this compound a valuable tool for tracing metabolic pathways and studying protein dynamics.
Enhanced Stability: Deuterium incorporation can enhance the stability of the compound, making it suitable for long-term studies.
This compound stands out due to its unique isotopic properties, making it an essential compound in various fields of scientific research.
特性
IUPAC Name |
(2S)-2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-RHMGQHGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


